(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
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Description
(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a useful research compound. Its molecular formula is C18H14FNO4 and its molecular weight is 327.311. The purity is usually 95%.
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Scientific Research Applications
Controlled Topical Drug Delivery Systems
Research on metal-organic frameworks (MOFs) highlights their potential as platforms for controlled release of bioactive molecules. The study by Noorian et al. (2020) demonstrates the encapsulation of model drugs in MOFs for possible applications in antibacterial treatment and skin cancer therapy, showcasing the use of these structures in topical drug delivery systems Noorian et al., 2020.
Novel Synthesis Methods for Fluoroquinolone Dimers
Khan et al. (2012) developed a stability-indicating HPLC method for determining novel fluoroquinolone dimers synthesized from substituted fluorobenzoic acids, highlighting the compounds' potential as antibacterial agents. This work emphasizes the importance of analytical methods in the development of new drugs Khan et al., 2012.
Drug Loading and Release Capability
A study on a highly water-stable, microporous MOF by Bag et al. (2016) presented its remarkable drug loading capacity and release capability for 5-fluorouracil, underlining the framework's negligible cytotoxicity effect and its potential as a drug carrier Bag et al., 2016.
Synthesis of Derivatives for Biological Activities
Gabriele et al. (2006) explored the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, offering insights into novel compounds with potential for diverse biological applications Gabriele et al., 2006.
Protease Sensing for Biological Research
Richard et al. (2008) developed new protease-sensitive fluorogenic probes for enzyme-initiated domino reactions, showcasing the design of latent fluorophores for bioconjugate chemistry and potential applications in biological sensing and imaging Richard et al., 2008.
Properties
IUPAC Name |
[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-20(2)18(22)23-13-6-7-14-15(10-13)24-16(17(14)21)9-11-4-3-5-12(19)8-11/h3-10H,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJGUQCVLPVSAO-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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